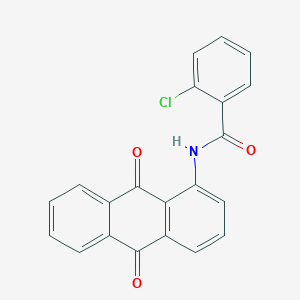

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a chemical compound that has been the subject of various studies . It is known to interact with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone .

Synthesis Analysis

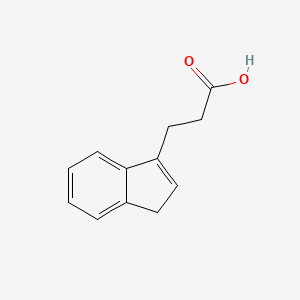

The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves the interaction with α-, β- and ω-amino acids . This process was used to create new amino-acid derivatives of 9,10-anthraquinone .Molecular Structure Analysis

The molecular structure of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is complex, involving a 9,10-anthraquinone nucleus synthetically modified with the chloroacetamide fragment .Chemical Reactions Analysis

The chemical reactions involving 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide are primarily its interactions with α-, β- and ω-amino acids . These interactions result in the synthesis of new amino-acid derivatives of 9,10-anthraquinone .Applications De Recherche Scientifique

Application in Antimicrobial Activity

The Specific Scientific Field

The specific scientific field of this application is Pharmaceutical Chemistry .

2. Comprehensive and Detailed Summary of the Application 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide has been used to synthesize new amino-acid derivatives of 9,10-anthraquinone . These new compounds have demonstrated antimicrobial activity, specifically antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .

3. Detailed Description of the Methods of Application or Experimental Procedures The method of application involves the interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone . The antimicrobial actions of the compounds synthesized were then tested experimentally .

4. Thorough Summary of the Results or Outcomes Obtained The experimental testing of the antimicrobial actions of the compounds synthesized demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . These results from experimental testing of biological activity are consistent with results obtained by predictions using the computer program PASS .

Potential Antitumor Activity

The Specific Scientific Field

The specific scientific field of this application is Oncology .

2. Comprehensive and Detailed Summary of the Application 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide has been predicted to have potential antitumor activity . This prediction was made using the computer program PASS .

3. Detailed Description of the Methods of Application or Experimental Procedures The potential antitumor activity of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide was predicted using the computer program PASS . Further experimental testing would be required to validate this prediction.

4. Thorough Summary of the Results or Outcomes Obtained The results obtained from the computer program PASS predicted potential antitumor activity for 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide . However, these results are theoretical and further experimental testing is required to validate these predictions.

Potential Antioxidant Activity

The Specific Scientific Field

The specific scientific field of this application is Pharmacology .

2. Comprehensive and Detailed Summary of the Application 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide has been predicted to have potential antioxidant activity . This prediction was made using the computer program PASS .

3. Detailed Description of the Methods of Application or Experimental Procedures The potential antioxidant activity of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide was predicted using the computer program PASS . Further experimental testing would be required to validate this prediction.

4. Thorough Summary of the Results or Outcomes Obtained The results obtained from the computer program PASS predicted potential antioxidant activity for 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide . However, these results are theoretical and further experimental testing is required to validate these predictions.

Potential Antiviral Activity

The Specific Scientific Field

The specific scientific field of this application is Virology .

2. Comprehensive and Detailed Summary of the Application 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide has been predicted to have potential antiviral activity . This prediction was made using the computer program PASS .

3. Detailed Description of the Methods of Application or Experimental Procedures The potential antiviral activity of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide was predicted using the computer program PASS . Further experimental testing would be required to validate this prediction.

4. Thorough Summary of the Results or Outcomes Obtained The results obtained from the computer program PASS predicted potential antiviral activity for 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide . However, these results are theoretical and further experimental testing is required to validate these predictions.

Potential Immunostimulant Activity

The Specific Scientific Field

The specific scientific field of this application is Immunology .

2. Comprehensive and Detailed Summary of the Application 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide has been predicted to have potential immunostimulant activity . This prediction was made using the computer program PASS .

3. Detailed Description of the Methods of Application or Experimental Procedures The potential immunostimulant activity of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide was predicted using the computer program PASS . Further experimental testing would be required to validate this prediction.

4. Thorough Summary of the Results or Outcomes Obtained The results obtained from the computer program PASS predicted potential immunostimulant activity for 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide . However, these results are theoretical and further experimental testing is required to validate these predictions.

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-(9,10-dioxoanthracen-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClNO3/c22-16-10-4-3-8-14(16)21(26)23-17-11-5-9-15-18(17)20(25)13-7-2-1-6-12(13)19(15)24/h1-11H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTNQKFXUFNLGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2948588.png)

![1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2948590.png)

![[3-(adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2948592.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2948593.png)

![7-(4-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[4-(Hydroxymethyl)cyclohexyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2948596.png)

![2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2948601.png)